molecular formula C11H20O3 B011255 Pentanoic acid, 2-acetyl-2-propyl-, methyl ester CAS No. 109578-13-4

Pentanoic acid, 2-acetyl-2-propyl-, methyl ester

Cat. No.: B011255
CAS No.: 109578-13-4
M. Wt: 200.27 g/mol
InChI Key: NFLFMQZYMDXRQP-UHFFFAOYSA-N
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Description

Pentanoic acid, 2-acetyl-2-propyl-, methyl ester is an organic compound with the molecular formula C10H20O2. It is an ester derived from pentanoic acid and is known for its distinctive chemical structure and properties. This compound is used in various industrial and scientific applications due to its unique characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 2-acetyl-2-propyl-, methyl ester typically involves the esterification of pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction can be represented as follows:

Pentanoic acid+MethanolH2SO4Pentanoic acid, 2-acetyl-2-propyl-, methyl ester+Water\text{Pentanoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Pentanoic acid+MethanolH2​SO4​​Pentanoic acid, 2-acetyl-2-propyl-, methyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2-acetyl-2-propyl-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Pentanoic acid and methanol.

    Reduction: 2-acetyl-2-propylpentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pentanoic acid, 2-acetyl-2-propyl-, methyl ester has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentanoic acid, 2-acetyl-2-propyl-, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Pentanoic acid, 2-methyl-2-propyl, methyl ester
  • Pentanoic acid, 2-methylpropyl ester
  • Pentanoic acid, 2-methyl-, methyl ester

Uniqueness

Pentanoic acid, 2-acetyl-2-propyl-, methyl ester is unique due to its specific acetyl and propyl substituents, which impart distinct chemical and physical properties

Properties

IUPAC Name

methyl 2-acetyl-2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-5-7-11(8-6-2,9(3)12)10(13)14-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLFMQZYMDXRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448793
Record name Pentanoic acid, 2-acetyl-2-propyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109578-13-4
Record name Pentanoic acid, 2-acetyl-2-propyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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